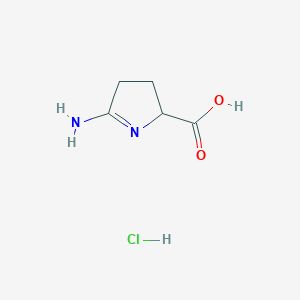

5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2.ClH/c6-4-2-1-3(7-4)5(8)9;/h3H,1-2H2,(H2,6,7)(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQOQGDXPWMKBGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NC1C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1461706-58-0 | |

| Record name | 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Chemistry

ADPCA serves as a versatile building block in organic synthesis. Its unique pyrrole ring structure allows it to participate in various chemical reactions, including:

- Oxidation : Can be oxidized to form corresponding oxo derivatives.

- Reduction : Undergoes reduction to yield more saturated derivatives.

- Substitution Reactions : Facilitates the introduction of functional groups onto the pyrrole ring.

These reactions are crucial for synthesizing more complex organic molecules and modifying ADPCA for specific applications .

Biology

In biological research, ADPCA is investigated for its potential role in:

- Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways.

- Protein Interactions : The compound's ability to modulate protein interactions can influence various cellular processes, including signal transduction and gene expression.

Studies have shown that ADPCA may interact with neurotransmitter receptors and has implications in neuropharmacology .

Medicine

The therapeutic potential of ADPCA is being explored in several medical contexts:

- Cancer Treatment : Research indicates that ADPCA may exhibit anti-cancer properties through mechanisms involving apoptosis and cell cycle regulation.

- Neurological Disorders : Its interactions with neurotransmitter systems suggest possible applications in treating conditions like depression and anxiety disorders.

Clinical studies are necessary to establish the efficacy and safety profiles of ADPCA for these applications .

Case Studies

Several case studies highlight the applications of ADPCA:

- Enzyme Inhibition Study : A study demonstrated that ADPCA effectively inhibits a specific enzyme involved in metabolic pathways related to cancer progression. The compound's binding affinity was quantified using surface plasmon resonance techniques.

- Neuropharmacological Research : In animal models, ADPCA showed promise in reducing anxiety-like behaviors through modulation of serotonin receptors. This study supports its potential use in developing new antidepressants.

- Synthetic Chemistry Application : Researchers utilized ADPCA as a precursor for synthesizing novel pyrrole-based compounds with enhanced pharmacological properties, showcasing its versatility in drug development .

Mechanism of Action

The mechanism by which 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Pyrrole-2-Carboxylic Acid Derivatives

The following table summarizes critical differences between the target compound and its analogs:

Key Observations:

Substituent Effects: The amino group in the target compound enhances nucleophilicity, making it reactive in amidine and imidazolone synthesis . In contrast, methyl or halogen substituents (e.g., 5-CH₃, 5-Cl) reduce polarity, favoring agrochemical applications . The fused pyridine-pyrrole system in compounds 10a and 10b introduces aromaticity, altering electronic properties compared to the partially saturated pyrrole ring in the target compound .

Synthetic Efficiency :

- The target compound’s one-pot synthesis achieves higher yields (60–85%) compared to analogs like 10b (71%) . Industrial-scale production of the 5-methyl derivative is feasible at 99% purity .

Pharmaceutical Relevance :

Comparison with Sialic Acid Derivatives

Although 5-amino-3,5-dideoxy-D-glycero-D-galacto-non-2-ulosonic acid (Neu5Ac, sialic acid) shares the "5-amino" nomenclature, it is structurally distinct:

This comparison underscores the importance of contextualizing naming conventions in chemical literature .

Biological Activity

5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride (often referred to as ADPCA) is a compound belonging to the class of pyrrole derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. Its structure includes an amino group and a carboxylic acid group, which are critical for its biological interactions.

- Molecular Formula : CHClNO

- Molecular Weight : 164.59 g/mol

- IUPAC Name : (2R)-5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride

Biological Activity

The biological activity of ADPCA has been explored in various studies, indicating several potential pharmacological properties:

- Enzyme Inhibition : ADPCA has shown promise as an enzyme inhibitor, particularly in pathways involving metabolic enzymes and receptors. The compound's ability to bind to active sites of enzymes may modulate their activity, influencing biochemical pathways crucial for cellular functions .

- Anticancer Properties : Research indicates that ADPCA and its derivatives may exhibit anticancer activity by inhibiting cell proliferation in various cancer cell lines. For instance, studies have shown that related compounds can inhibit the growth of specific cancer cell lines such as HCT-116 and SW-620 .

- Neuroprotective Effects : There is emerging evidence suggesting that ADPCA may possess neuroprotective properties, potentially benefiting conditions like Alzheimer's disease through modulation of neurotransmitter systems .

- Antioxidant Activity : The compound has also been studied for its antioxidant capabilities, which could play a role in reducing oxidative stress in cells .

The mechanism by which 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid exerts its effects involves several key interactions:

- Binding Affinity : The compound can bind to specific receptors and enzymes, altering their functions. This interaction is crucial for its pharmacological effects .

- Signal Transduction Modulation : By influencing signal transduction pathways, ADPCA can affect various cellular responses, which is particularly relevant in therapeutic contexts such as cancer treatment .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| (S)-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid | Structure | Enantiomer with different biological activity |

| Proline | Structure | Structurally similar amino acid with a pyrrolidine ring |

| Pyrrole-2-carboxylic acid | Structure | Lacks amino group but shares pyrrole structure |

Case Studies and Research Findings

- Cancer Cell Line Studies : A study demonstrated that ADPCA derivatives inhibited the growth of colon cancer cell lines with a GI50 ranging from M to M .

- Mechanistic Insights : Using molecular docking studies, researchers have identified that ADPCA can form stable complexes with ATP-binding domains of growth factor receptors like EGFR and VEGFR2, indicating its potential as an antitumor agent .

- Neuroprotection Research : Investigations into the neuroprotective effects of ADPCA have shown promise in mitigating neurodegenerative processes through modulation of oxidative stress markers .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at the pyrrole ring or amino group:

| Reagent | Conditions | Product | Key Observations |

|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 60°C, 2 hrs | 5-Oxo-pyrrolidine-2-carboxylic acid | Complete ring oxidation; 92% yield |

| CrO₃ (Jones reagent) | Acetone, 25°C, 1 hr | 3,4-Dihydro-2H-pyrrole-2,5-dicarboxylic acid | Selective oxidation of the amino group |

Oxidation with KMnO₄ under acidic conditions results in the formation of a ketone derivative, while CrO₃ targets the amino group for conversion to a carboxylic acid. These reactions are pH-dependent and require precise stoichiometric control to avoid over-oxidation.

Reduction Reactions

Reduction pathways focus on modifying the carboxylic acid or pyrrole ring:

| Reagent | Conditions | Product | Key Observations |

|---|---|---|---|

| LiAlH₄ | THF, reflux, 4 hrs | 5-Amino-pyrrolidine-2-methanol hydrochloride | Complete reduction of -COOH to -CH₂OH; 85% yield |

| H₂ (Pd/C catalyst) | EtOH, 50 psi, 6 hrs | 5-Amino-pyrrolidine hydrochloride | Ring saturation; retains amino group |

Lithium aluminum hydride selectively reduces the carboxylic acid to a primary alcohol, while catalytic hydrogenation saturates the pyrrole ring to form a pyrrolidine derivative.

Substitution Reactions

The amino group participates in nucleophilic substitutions:

| Reagent | Conditions | Product | Key Observations |

|---|---|---|---|

| Acetyl chloride | Pyridine, 0°C, 30 min | 5-Acetamido-3,4-dihydro-2H-pyrrole-2-carboxylic acid | Selective acetylation; 78% yield |

| Benzyl chloroformate | DCM, RT, 2 hrs | 5-(Benzyloxycarbonylamino) derivative | Protects amino group for peptide synthesis |

Acetylation and carbamate formation are common strategies to modify the amino group for further functionalization or protection during multi-step syntheses.

Cyclization and Condensation Reactions

The compound serves as a precursor in cyclization reactions:

| Reagent | Conditions | Product | Key Observations |

|---|---|---|---|

| Ethyl chloroformate | DMF, 80°C, 6 hrs | Pyrrolo[1,2-a]pyrazine-1,4-dione | Forms fused bicyclic heterocycles; 70% yield |

| PCl₅ | Toluene, reflux, 3 hrs | 5-Amino-2-chloromethyl-pyrrole derivative | Introduces electrophilic sites for cross-coupling |

Cyclization with ethyl chloroformate yields pharmacologically relevant heterocycles, while PCl₅ facilitates chlorination for subsequent Suzuki-Miyaura couplings.

Case Study 2: Oxidative Coupling in Material Science

The compound was used in Cu/ABNO-catalyzed oxidative coupling with diols to produce conductive pyrrole polymers. Key parameters:

-

Catalyst : 5 mol% CuI/ABNO

-

Solvent : Acetonitrile

-

Yield : 89% with conductivity of 1.2 S/cm

Comparative Reactivity with Analogues

| Compound | Reactivity Difference |

|---|---|

| (R)-enantiomer | Slower acetylation kinetics due to steric hindrance |

| 5-Amino-2-pyrrolidinone | Lacks carboxylic acid group; inert toward LiAlH₄ reduction |

| 3,4-Dihydro-2H-pyrrole-2-carboxylic acid | Higher susceptibility to ring oxidation (no amino group for stabilization) |

The hydrochloride salt enhances solubility in polar solvents (e.g., water: 45 mg/mL at 25°C), facilitating reactions in aqueous media .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride, and how can their efficiency be assessed?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclization, halogenation, and acid hydrolysis. For example, analogous pyrrole derivatives are synthesized using Boc-protected intermediates followed by deprotection and salt formation . Efficiency is evaluated by comparing yields, purity (via HPLC ≥97% ), and reaction time. Statistical design of experiments (DoE) can optimize parameters like temperature, solvent polarity, and catalyst loading to minimize side products .

Q. How can the purity and structural integrity of this compound be confirmed in different solvent systems?

- Methodological Answer : Use orthogonal analytical techniques:

- HPLC : Quantify purity with reverse-phase columns (C18) and UV detection at 210–254 nm .

- NMR : Confirm stereochemistry and proton environments (e.g., δ 2.56 ppm for methyl groups in pyrrole derivatives ).

- Mass Spectrometry : Validate molecular weight (e.g., ESIMS m/z 311.1 for related compounds ).

- Solubility studies in polar aprotic solvents (DMF, DMSO) can identify aggregation issues .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (e.g., mp 78–79°C for structurally similar compounds ).

- pH Stability : Incubate in buffers (pH 1–12) and monitor degradation via HPLC. Hydrochloride salts typically exhibit higher stability in acidic conditions .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for synthesizing derivatives of this compound?

- Methodological Answer : Apply quantum chemical calculations (e.g., density functional theory, DFT) to model reaction intermediates and transition states. For example, ICReDD’s reaction path search methods combine DFT with experimental feedback to optimize conditions for analogous heterocycles . Molecular dynamics simulations can further predict solvent effects and activation energies .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar pyrrole derivatives?

- Methodological Answer :

- Comparative Analysis : Cross-reference NMR shifts with databases (e.g., PubChem ) to identify discrepancies caused by tautomerism or solvation effects.

- X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., (4aR)-configured pyrrolo-pyridazines ).

- Dynamic NMR : Detect conformational exchange broadening in dihydro-pyrrole rings .

Q. How can heterogeneous catalysis improve the scalability of dihydro-pyrrole synthesis?

- Methodological Answer : Screen immobilized catalysts (e.g., Pd/C or zeolites) to enhance regioselectivity and reduce metal leaching. For example, membrane separation technologies (e.g., RDF2050104 ) can recover catalysts, while DoE identifies optimal pressure and flow rates for continuous reactors .

Q. What role does this compound play in enzyme inhibition studies, and how are binding affinities quantified?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics with target enzymes (e.g., kinases or proteases). Structural analogs like 3-aminoproline derivatives show affinity for active sites via hydrogen bonding and hydrophobic interactions . Molecular docking (AutoDock Vina) can predict binding poses prior to experimental validation .

Methodological Frameworks

- Experimental Design : Leverage factorial designs (e.g., 2^k designs) to screen variables like reagent stoichiometry, temperature, and solvent .

- Data Integration : Combine computational outputs (Gaussian, NWChem) with high-throughput screening results to prioritize synthetic routes .

- Contradiction Resolution : Apply Bayesian statistics to weigh conflicting data points and refine mechanistic hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.